Spiro[3.5]nonane-1,3-diol
CAS No.:
Cat. No.: VC20432018
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[3.5]nonane-1,3-diol -](/images/structure/VC20432018.png)
Specification
Molecular Formula | C9H16O2 |
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Molecular Weight | 156.22 g/mol |
IUPAC Name | spiro[3.5]nonane-1,3-diol |
Standard InChI | InChI=1S/C9H16O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h7-8,10-11H,1-6H2 |
Standard InChI Key | CUNCUHXMMDWMPS-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2(CC1)C(CC2O)O |
Introduction
Structural Characteristics and Nomenclature
Spiro[3.5]nonane-1,3-diol belongs to the broader class of spirocyclic compounds, defined by two rings sharing one common atom. The notation "[3.5]" specifies that the smaller ring contains three carbon atoms (cyclobutane, when accounting for the spiro junction) and the larger ring five (cyclohexane, including the shared carbon) . The hydroxyl groups at positions 1 and 3 introduce hydrogen-bonding capabilities, which markedly affect its crystalline packing and solubility .
The molecular formula of spiro[3.5]nonane-1,3-diol is C₉H₁₄O₂, distinguishing it from its diketone analog, spiro[3.5]nonane-1,3-dione (C₉H₁₂O₂), which lacks hydroxyl groups . X-ray crystallographic studies of related spiro compounds, such as polyspiro-1,3-dioxanes, reveal that the spiro junction imposes a near-perpendicular orientation between the two rings, creating a rigid scaffold . This rigidity is critical for applications requiring structural stability, such as in materials science or as a pharmacophore.
Synthetic Methodologies
Cycloaddition-Based Approaches
Thermal [2+2] cycloaddition reactions have been employed to construct spirocyclic frameworks similar to spiro[3.5]nonane-1,3-diol. For instance, borylated spiro[3.5]nonan-1-one derivatives are synthesized via [2+2] cycloadditions of vinyl boronates, followed by oxidation or reduction steps to introduce functional groups . Adapting this method, the diol could theoretically be obtained through subsequent hydroboration-oxidation or dihydroxylation of a spirocyclic alkene intermediate.
Table 1: Comparison of Synthetic Routes for Spiro[3.5]nonane Derivatives
Method | Key Reagents | Yield (%) | Functionalization Potential |
---|---|---|---|
[2+2] Cycloaddition | Vinyl boronates, heat | 35–50 | High (boronates, ketones) |
Ring Expansion | Bis(bromomethyl)alkanes | 15–30 | Moderate (hydroxyls) |
Reactivity and Functionalization
The steric hindrance imposed by the spiro architecture significantly influences the compound’s reactivity. For example, nucleophilic attacks at the spiro carbon are disfavored due to the rigid geometry, while hydroxyl groups participate in hydrogen bonding and serve as sites for derivatization .
Oxidation and Reduction
The diol can undergo oxidation to form the corresponding diketone (spiro[3.5]nonane-1,3-dione) using agents like pyridinium chlorochromate (PCC) . Conversely, catalytic hydrogenation of the diketone with palladium on carbon yields the diol, though stereoselectivity must be carefully controlled to avoid racemization.
Esterification and Etherification
The hydroxyl groups are amenable to esterification with acyl chlorides or etherification with alkyl halides. These derivatives are valuable intermediates in polymer chemistry and drug design, where modified solubility profiles are often desirable .
Compound | Activity | Target |
---|---|---|
Cryptolaevilactones | Anti-inflammatory | GPCRs, NF-κB pathway |
7-Azaspiro[3.5]nonane | Antidiabetic | Glucagon-like peptide-1 |
Comparative Analysis with Related Spiro Compounds
Spiro[3.5]nonane-1,3-diol shares structural motifs with several pharmacologically relevant spirocycles:
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Spiro[2.5]octane-1,2-diol: Smaller ring system with reduced steric hindrance, enabling faster reaction kinetics but lower thermal stability .
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Spiro[4.5]decane-1,2-diol: Larger rings provide greater conformational flexibility, facilitating interactions with bulkier biological targets .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiomerically pure spiro[3.5]nonane-1,3-diol.
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Biological Screening: Evaluating the diol’s activity against GPCRs and ion channels implicated in metabolic disorders.
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Materials Applications: Investigating its use as a monomer in rigid-rod polymers or metal-organic frameworks (MOFs).
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